Cas no 1694364-37-8 (3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde)

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a versatile heterocyclic aromatic aldehyde featuring both bromo and chloro substituents, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the pyrazole ring enhances its utility in constructing biologically active compounds, particularly in agrochemical and medicinal chemistry applications. Its aldehyde functionality allows for further derivatization, enabling the synthesis of Schiff bases, hydrazones, or other heterocyclic scaffolds. The bromo and chloro groups provide reactive sites for cross-coupling reactions, facilitating the development of complex molecular architectures. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde structure
1694364-37-8 structure
商品名:3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
CAS番号:1694364-37-8
MF:C10H6BrClN2O
メガワット:285.524440288544
CID:5702221
PubChem ID:108276751

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 1694364-37-8
    • 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
    • EN300-1293298
    • Benzaldehyde, 3-bromo-4-(4-chloro-1H-pyrazol-1-yl)-
    • インチ: 1S/C10H6BrClN2O/c11-9-3-7(6-15)1-2-10(9)14-5-8(12)4-13-14/h1-6H
    • InChIKey: WEAYOKXGDZXGKH-UHFFFAOYSA-N
    • ほほえんだ: C(=O)C1=CC=C(N2C=C(Cl)C=N2)C(Br)=C1

計算された属性

  • せいみつぶんしりょう: 283.93520g/mol
  • どういたいしつりょう: 283.93520g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 密度みつど: 1.66±0.1 g/cm3(Predicted)
  • ふってん: 393.3±37.0 °C(Predicted)
  • 酸性度係数(pKa): -2.31±0.10(Predicted)

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde 価格詳細 >>

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3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
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3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
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3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
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500mg
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3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
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3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
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3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde 関連文献

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehydeに関する追加情報

Introduction to 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde (CAS No. 1694364-37-8)

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde, identified by its Chemical Abstracts Service (CAS) number 1694364-37-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This aromatic aldehyde derivative features a unique structural framework comprising a benzaldehyde moiety substituted with both bromine and chloro-pyrazole groups. Such structural motifs are of particular interest due to their potential in modulating biological pathways, making this compound a valuable scaffold for drug discovery initiatives.

The benzaldehyde core in 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde serves as a versatile pharmacophore, capable of engaging with various biological targets through hydrogen bonding interactions. The presence of bromine at the 3-position and a chloro-substituted pyrazole ring at the 4-position introduces additional layers of chemical reactivity and selectivity. This combination allows for diverse functionalization strategies, enabling chemists to tailor the compound’s properties for specific therapeutic applications.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The pyrazole moiety, in particular, is well-documented for its role in several bioactive molecules, including kinase inhibitors and anti-inflammatory agents. The chloro-pyrazole group in 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde not only enhances lipophilicity but also participates in critical interactions with biological targets, such as enzymes and receptors. This dual functionality makes the compound an attractive candidate for further exploration.

In the context of modern drug development, 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde has been investigated for its potential in addressing various therapeutic challenges. Studies have demonstrated its utility as an intermediate in synthesizing novel small-molecule inhibitors targeting diseases such as cancer and neurodegenerative disorders. The bromine substituent, for instance, can be readily modified through cross-coupling reactions, allowing for the construction of more complex molecular architectures with enhanced pharmacological profiles.

The compound’s aldehyde functionality provides another avenue for chemical manipulation, enabling the formation of Schiff bases and other condensation products that exhibit promising biological activities. Researchers have leveraged these properties to develop derivatives with improved solubility, bioavailability, and target specificity. Such modifications are crucial for advancing candidates from early-stage discovery to clinical candidates, where stringent pharmacokinetic and safety profiles are required.

One notable area of research involving 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is its application in oncology. Preclinical studies have suggested that this compound and its derivatives may interfere with key signaling pathways involved in tumor growth and progression. The pyrazole ring, in particular, has been shown to modulate enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are often dysregulated in cancer cells. By targeting these pathways, 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde represents a promising lead for developing next-generation anticancer agents.

Furthermore, the compound’s structural features make it a valuable tool for exploring structure-activity relationships (SAR) in drug design. By systematically varying substituents around the benzaldehyde core and the pyrazole ring, researchers can gain insights into how different functional groups influence biological activity. Such studies are essential for optimizing lead compounds into viable drug candidates, ensuring that final products exhibit robust efficacy and minimal off-target effects.

The synthesis of 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde involves multi-step organic transformations that highlight the compound’s synthetic versatility. Key steps typically include halogenation reactions to introduce bromine and chlorine substituents, followed by nucleophilic substitution or condensation reactions to form the desired pyrazole linkage. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields—a critical factor for industrial applications.

From a computational chemistry perspective, 3-Bromo-4-(4-chloro-1H-pyrazol-1-ybentaldehyde) has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These simulations have provided valuable insights into binding affinities, enzyme kinetics, and potential side effects. By integrating experimental data with computational predictions, researchers can refine their understanding of how this compound functions at the molecular level—a cornerstone of modern drug discovery.

The growing interest in 3-Bromo-benzaldehyde) underscores its significance as a building block in medicinal chemistry. As research continues to uncover new therapeutic applications, this compound is likely to remain at the forefront of innovation in drug development. Its unique structural features offer unparalleled opportunities for designing molecules with tailored pharmacological properties—ensuring that it will continue to play a pivotal role in advancing healthcare solutions.

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